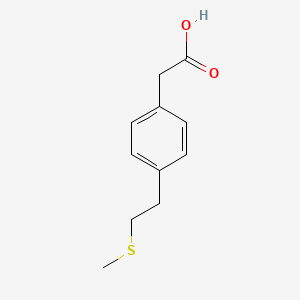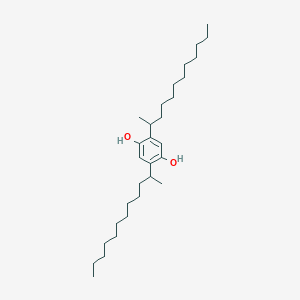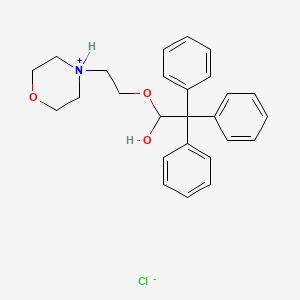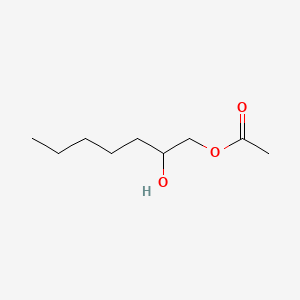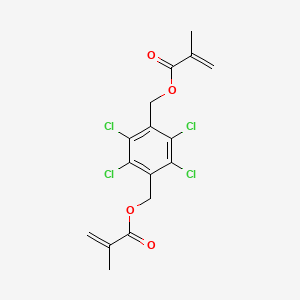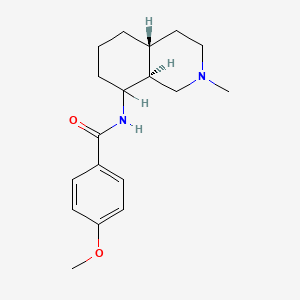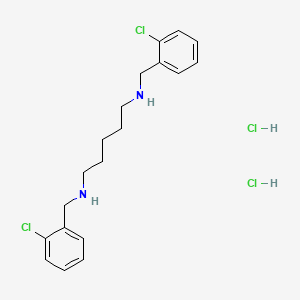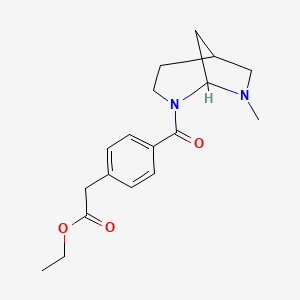
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(321)octane is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the ethoxycarbonyl group: This step involves the reaction of the bicyclic core with ethyl chloroformate under basic conditions.
Attachment of the p-toluoyl group: This is done via a Friedel-Crafts acylation reaction using p-toluoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The ethoxycarbonyl and p-toluoyl groups play a crucial role in its binding affinity and specificity. The bicyclic structure provides stability and rigidity, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((alpha-Ethoxycarbonyl)-p-toluoyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane: Unique due to its specific substituents and bicyclic structure.
Other diazabicyclo compounds: Similar core structure but different substituents.
Ethoxycarbonyl derivatives: Similar functional group but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with ethoxycarbonyl and p-toluoyl groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
57269-19-9 |
|---|---|
Formule moléculaire |
C18H24N2O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
ethyl 2-[4-(7-methyl-2,7-diazabicyclo[3.2.1]octane-2-carbonyl)phenyl]acetate |
InChI |
InChI=1S/C18H24N2O3/c1-3-23-17(21)11-13-4-6-15(7-5-13)18(22)20-9-8-14-10-16(20)19(2)12-14/h4-7,14,16H,3,8-12H2,1-2H3 |
Clé InChI |
BRHCJSYLVUWFLP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=C(C=C1)C(=O)N2CCC3CC2N(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





